Cyclobuxine D

Inflammation Immunology Prostaglandin Synthesis

Cyclobuxine D (CAS 2241-90-9) is a Buxus steroidal alkaloid with a unique non‑COX anti‑inflammatory mechanism—it reduces prostaglandin production in vivo without direct cyclooxygenase inhibition, unlike aspirin. Its cardioprotective efficacy in Langendorff‑perfused hearts (100 ng/mL) and a validated RP‑HPLC purity protocol ensure experimental reproducibility. This research‑grade compound is essential for studying PLA2/glucocorticoid‑like pathways and steroidal alkaloid biosynthesis. Not for human use.

Molecular Formula C25H42N2O
Molecular Weight 386.6 g/mol
CAS No. 2241-90-9
Cat. No. B190890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobuxine D
CAS2241-90-9
Synonymscyclobuxine
cyclobuxine D
Molecular FormulaC25H42N2O
Molecular Weight386.6 g/mol
Structural Identifiers
SMILESCC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5=C)NC)C)C)O)NC
InChIInChI=1S/C25H42N2O/c1-15-17-7-8-20-23(4)13-19(28)21(16(2)26-5)22(23,3)11-12-25(20)14-24(17,25)10-9-18(15)27-6/h16-21,26-28H,1,7-14H2,2-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-/m0/s1
InChIKeyBSNZFQANPMIOIU-WZBMPAQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobuxine D (CAS 2241-90-9): A Steroidal Alkaloid with Distinct Pharmacological Fingerprint for Cardiovascular and Inflammation Research Procurement


Cyclobuxine D (CAS: 2241-90-9) is a steroidal alkaloid belonging to the Buxus family of natural products, characterized by a pregnane-type steroid skeleton featuring a distinctive 9,19-cyclopropane ring and a 4-methylene group [1]. It is primarily isolated from various Buxus species, notably Buxus microphylla var. koreana and Buxus sempervirens, and has a molecular formula of C25H42N2O with a molecular weight of 386.61 g/mol . Its pharmacological profile is defined by significant bradycardic effects on cardiac tissue and inhibitory actions on smooth muscle contraction, alongside a unique anti-inflammatory mechanism that differentiates it from common non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin [2][3]. This compound is exclusively for research use and not intended for human therapeutic applications .

Why Cyclobuxine D (2241-90-9) Cannot Be Casually Substituted with Other Buxus Alkaloids or NSAIDs in Research Protocols


The Buxus alkaloid family, which includes Cyclobuxine D, Cyclovirobuxine D, and Buxamine E, exhibits a high degree of structural heterogeneity that translates into distinct and non-interchangeable pharmacological profiles [1]. While many of these alkaloids are co-extracted from the same plant sources, their individual contributions to a biological effect can vary dramatically. For instance, the biosynthetic pathway and resulting structural differences between Cyclobuxine D and its close analog Cyclovirobuxine D, such as the fate of the C-4 methyl group, have been shown to result in different 3H:14C atomic ratios during biogenesis, indicating a fundamental difference in their core molecular architecture [2]. Furthermore, the mechanism of action of Cyclobuxine D, particularly its anti-inflammatory effect, is fundamentally different from that of classic cyclooxygenase (COX) inhibitors like aspirin, as it does not inhibit prostaglandin synthesis in vitro [3]. Therefore, substituting Cyclobuxine D with a different Buxus alkaloid or a standard anti-inflammatory agent without rigorous validation would compromise experimental reproducibility and lead to erroneous conclusions.

Quantitative Differentiation of Cyclobuxine D (2241-90-9) Against Key Comparators: An Evidence-Based Procurement Guide


Cyclobuxine D vs. Aspirin: Divergent Anti-Inflammatory Mechanisms Quantified by In Vivo Leukocyte Migration and Prostaglandin Production

Cyclobuxine D exhibits an anti-inflammatory mechanism distinct from the COX inhibitor aspirin. While both compounds reduce inflammation, their effects on specific pathways differ quantitatively. A direct comparative study in a rat model of carrageenin-induced inflammation showed that Cyclobuxine D significantly reduces prostaglandin concentration and leukocyte migration in inflammatory exudates at a dose of 20 mg/kg. In contrast, aspirin has a relatively small effect on leukocyte migration under comparable conditions [1].

Inflammation Immunology Prostaglandin Synthesis

Cyclobuxine D vs. Dexamethasone: Shared Corticosteroid-Like Action on Leukocyte Migration

In a comparative study of anti-inflammatory mechanisms, Cyclobuxine D demonstrated an effect similar to that of dexamethasone, a potent corticosteroid. Both compounds do not inhibit cyclooxygenase in vitro, yet both effectively reduce prostaglandin production and leukocyte migration in inflammatory exudates in vivo. This similarity suggests Cyclobuxine D operates through a phospholipase A2 inhibition pathway, akin to corticosteroids, rather than direct COX inhibition [1].

Inflammation Immunology Glucocorticoid Pathway

Cyclobuxine D vs. Verapamil: Comparative Cardioprotection in an Isolated Rat Heart Model of Ischemia-Reperfusion

Cyclobuxine D demonstrates cardioprotective effects comparable to verapamil, a calcium channel blocker, in a model of myocardial ischemia-reperfusion injury. An ex vivo study using isolated rat hearts subjected to 60 minutes of ischemia followed by reperfusion showed that treatment with Cyclobuxine D (100 ng/mL) ameliorated myocardial injury to a degree similar to verapamil, as evidenced by a reduction in the release of ATP metabolites and a lessened accumulation of calcium in the left ventricle [1].

Cardiovascular Ischemia-Reperfusion Cardioprotection

Cyclobuxine D vs. Cyclovirobuxine D: Divergent Biosynthetic Origin and Structural Implications

The two major alkaloids of Buxus sempervirens, Cyclobuxine D and Cyclovirobuxine D, originate from distinct biosynthetic pathways. Following administration of radiolabeled mevalonic acid, Cyclovirobuxine D exhibited a 3H:14C atomic ratio of 3:4, whereas Cyclobuxine D showed a ratio of approximately 3:3 [1]. This difference provides direct evidence that the 4α-methyl group of the precursor cycloartenol is retained in Cyclovirobuxine D but is lost in the formation of Cyclobuxine D, confirming a fundamental difference in their molecular assembly and, by extension, their core structure [1].

Natural Product Chemistry Biosynthesis Isotopic Labeling

Cyclobuxine D vs. Other Buxus Alkaloids: Superior Isolation Yield and Purity Determined by Validated RP-HPLC Method

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established specifically for the determination of Cyclobuxine D content in active pharmaceutical ingredients (API) [1]. This method, using an Xtimate C18 column and ion-pairing mobile phase at a detection wavelength of 208 nm, provides a highly accurate and reproducible quantification for Cyclobuxine D. The method demonstrated an average recovery of 100.6% (n=6) with an RSD of 0.88%, and limits of detection and quantification of 0.030 μg and 0.080 μg, respectively [1]. This established analytical protocol ensures that researchers can source and verify Cyclobuxine D with a high degree of confidence in its purity and identity, a level of quality control not uniformly established for many other minor Buxus alkaloids.

Analytical Chemistry Quality Control Natural Product Isolation

Optimal Research and Industrial Application Scenarios for Cyclobuxine D (2241-90-9)


Investigating Corticosteroid-Like Anti-Inflammatory Mechanisms Without Direct COX Inhibition

Researchers seeking to dissect anti-inflammatory pathways that do not involve direct cyclooxygenase (COX) inhibition can utilize Cyclobuxine D as a tool compound. As demonstrated in comparative studies, Cyclobuxine D reduces prostaglandin production and leukocyte migration in vivo, similar to dexamethasone, yet does not inhibit COX in vitro [1]. This makes it a valuable agent for studying phospholipase A2 (PLA2)-mediated pathways or other glucocorticoid-like anti-inflammatory mechanisms in cellular and animal models of acute inflammation.

Ex Vivo Models of Myocardial Ischemia-Reperfusion Injury and Cardioprotection Screening

Cyclobuxine D is a relevant compound for ex vivo studies of cardioprotection, particularly in Langendorff-perfused heart models. Its demonstrated ability to ameliorate ischemia-reperfusion injury at a concentration of 100 ng/mL, comparable to verapamil, positions it as a useful positive control or novel test compound in screens aimed at identifying new cardioprotective agents or elucidating mechanisms of ischemic damage [2]. Its distinct steroidal alkaloid structure offers a chemical starting point different from traditional calcium channel blockers or beta-blockers.

Natural Product Chemistry Research on Steroidal Alkaloid Biosynthesis and Structural Diversification

For natural product chemists and biochemists, Cyclobuxine D serves as a key reference standard for studies on steroidal alkaloid biosynthesis. Its proven divergent biosynthetic pathway from Cyclovirobuxine D, involving the loss of a 4α-methyl group, makes it an essential compound for isotopic labeling studies and for investigating the enzymatic machinery responsible for generating structural diversity within the Buxus alkaloid family [3].

Quality Control and Method Development for Natural Product Analytics

Analytical chemistry laboratories and manufacturers of research-grade natural products can employ the established and validated RP-HPLC method for Cyclobuxine D as a benchmark for quality control [4]. This method provides a concrete, data-driven protocol for purity assessment, method validation, and stability testing, ensuring batch-to-batch consistency and reliability for researchers using this compound in long-term or highly sensitive studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobuxine D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.